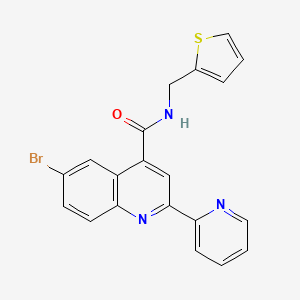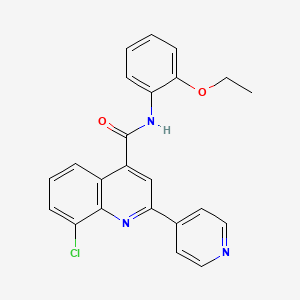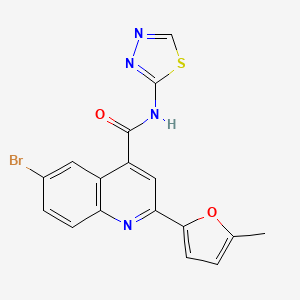
6-bromo-2-(5-methyl-2-furyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide
Overview
Description
6-bromo-2-(5-methyl-2-furyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-bromo-2-(5-methyl-2-furyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, resulting in cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 6-bromo-2-(5-methyl-2-furyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide has also been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-2-(5-methyl-2-furyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide in lab experiments is its potent cytotoxic activity against cancer cells. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of 6-bromo-2-(5-methyl-2-furyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide. One potential area of study is its use in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, 6-bromo-2-(5-methyl-2-furyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide is a promising compound with potential as a therapeutic agent for cancer and other diseases. Its potent cytotoxic activity, anti-inflammatory and antioxidant properties, and low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in medicine.
Scientific Research Applications
6-bromo-2-(5-methyl-2-furyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis in cancer cells, which is a key mechanism for cancer cell death.
properties
IUPAC Name |
6-bromo-2-(5-methylfuran-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4O2S/c1-9-2-5-15(24-9)14-7-12(16(23)21-17-22-19-8-25-17)11-6-10(18)3-4-13(11)20-14/h2-8H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJHDMCHDKDUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-bromo-4-methoxyphenyl){4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}methanone](/img/structure/B3605118.png)
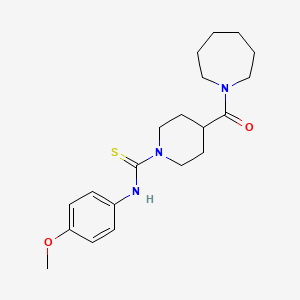
![4-(3,5-dichlorophenyl)-5-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3605125.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3605133.png)
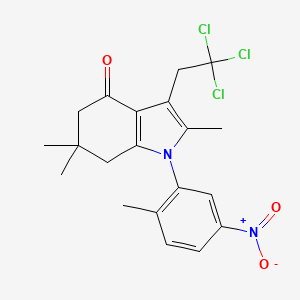
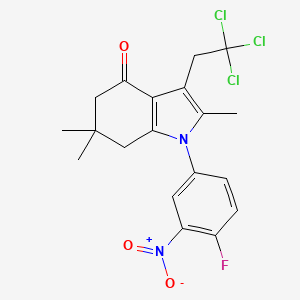
![ethyl 2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3605147.png)
![6,6-dimethyl-2-(methylthio)-4-(4-morpholinyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B3605169.png)
